molecular formula C17H20FNO2 B2908598 (1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 433688-68-7

(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2908598
CAS No.: 433688-68-7
M. Wt: 289.35
InChI Key: CBGXENVQPGIOEM-UHFFFAOYSA-N
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Description

(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the development of transient receptor potential melastatin 8 (TRPM8) channel antagonists. This chiral compound, featuring a defined (1S,4S) stereochemistry and a bicyclo[2.2.1]heptane scaffold, serves as a crucial precursor in the multi-step synthesis of potent and selective small-molecule inhibitors of TRPM8 [Source: US20140088057A1] . The TRPM8 ion channel is a primary cold sensor in the peripheral nervous system, but its role extends to various pathologies, including cold allodynia, migraine, and prostate cancer [Source: Nature Reviews Drug Discovery] . Researchers utilize this carboxamide to generate advanced compounds that probe the therapeutic potential of modulating the TRPM8 pathway. By enabling the synthesis of antagonists, this intermediate facilitates critical investigations into pain mechanisms, oncology, and neurobiology, providing tools to validate TRPM8 as a drug target and to explore the physiological consequences of its inhibition. Its well-defined core structure allows for further synthetic elaboration to optimize pharmacokinetic and pharmacodynamic properties of candidate drug molecules.

Properties

IUPAC Name

N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)19-12-7-5-4-6-11(12)18/h4-7H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGXENVQPGIOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (commonly referred to as compound 1 ) is a bicyclic amide with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C17H20FNO2
  • Molecular Weight : 289.35 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Structural Representation

The compound’s structure can be represented as follows:

 1S 4S N 2 fluorophenyl 4 7 7 trimethyl 3 oxobicyclo 2 2 1 heptane 1 carboxamide\text{ 1S 4S N 2 fluorophenyl 4 7 7 trimethyl 3 oxobicyclo 2 2 1 heptane 1 carboxamide}

Pharmacological Profile

Research indicates that compound 1 exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that similar bicyclic compounds can induce apoptosis in various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values indicative of potent antitumor effects against breast and colon cancer cells .
  • Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .

The proposed mechanisms through which compound 1 exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation, such as cyclooxygenases and lipoxygenases .
  • Modulation of Signaling Pathways : It is hypothesized that compound 1 may affect key signaling pathways associated with cell survival and apoptosis, including the PI3K/AKT pathway .

In Vitro Studies

A study investigating the cytotoxic effects of structurally related compounds on human cancer cell lines reported significant growth inhibition at concentrations ranging from 10 to 50 μM. The most active derivatives showed IC50 values below 20 μM, indicating a strong potential for further development as anticancer agents .

Data Summary Table

Activity IC50 Value (μM) Cell Line/Model Reference
Antitumor<20Breast cancer (MCF-7)
Anti-inflammatory<10RAW 264.7 macrophages
Cytotoxicity<50Colon cancer (HT-29)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
  • Difference : 2,5-Difluorophenyl group instead of 2-fluorophenyl.
N-(2,4,6-Trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
  • Difference : 2,4,6-Trimethylphenyl group replaces fluorophenyl.
  • Impact : Methyl groups introduce steric bulk and lipophilicity, reducing hydrogen-bonding capacity compared to fluorine. This may decrease solubility but enhance passive diffusion .

Core Structure and Functional Group Modifications

(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride
  • Difference :
    • Stereochemistry: (1S,4R) vs. (1S,4S).
    • Functional group: Carbonyl chloride replaces carboxamide.
    • Core: 2-oxabicyclo system (ether oxygen) vs. ketone.
  • Impact : Altered stereochemistry and reactive chloride group make this compound a precursor for further derivatization. The oxabicyclo system may reduce ring strain compared to the ketone-containing analog .
Bicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives
  • Examples :
    • (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid.
    • (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid.
  • Difference : Carboxylic acid replaces carboxamide.
  • Impact : Ionizable carboxylic acid group enhances solubility in aqueous media but may limit blood-brain barrier penetration .

Stereochemical Variations

(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid
  • Difference : (1R,4S) stereochemistry vs. (1S,4S) in the target compound.
  • Impact : Stereochemical inversion at position 1 could disrupt binding to chiral biological targets, such as enzymes or receptors .

Physicochemical and Computational Comparisons

Key Parameters
Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 307.34 ~3.1 1 3
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 325.33 ~3.5 1 3
N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide 281.38 ~3.8 1 2
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride 228.70 ~2.7 0 3
(1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid 182.22 ~1.9 2 3

*Estimated using XLogP3 .

Structural Similarity Analysis
  • Tanimoto Coefficient : Fluorophenyl and difluorophenyl analogs show high similarity (>0.85) due to shared bicyclic core and substituent patterns .
  • Graph-Based Comparison : Highlights differences in stereochemistry and functional groups, which are critical for target specificity .

Q & A

Q. What are the key synthetic pathways for (1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide?

Methodological Answer: The compound is synthesized via amide bond formation between a bicyclic carboxylic acid precursor (e.g., 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid) and 2-fluoroaniline. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or toluene under reflux .
  • Amide coupling : React the activated acid with 2-fluoroaniline in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is employed to isolate the product .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm stereochemistry and substituent positions. For example, the fluorophenyl group’s aromatic protons appear as distinct splitting patterns (δ 6.8–7.4 ppm), while bicyclic methyl groups resonate as singlets (δ 1.2–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is verified using a C18 column with a methanol/water mobile phase.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~347.3 for C₁₈H₂₁FNO₃) .

Q. What structural features influence its reactivity and stability?

Methodological Answer:

  • Bicyclic framework : The rigid bicyclo[2.2.1]heptane system enhances steric hindrance, reducing susceptibility to ring-opening reactions. The 3-keto group may participate in keto-enol tautomerism under acidic/basic conditions .
  • Fluorophenyl substituent : The electron-withdrawing fluorine atom stabilizes the amide bond against hydrolysis but may increase susceptibility to nucleophilic aromatic substitution in harsh conditions .
  • Stereochemistry : The (1S,4S) configuration is critical for biological activity; enantiomeric impurities must be minimized using chiral chromatography or asymmetric synthesis .

Advanced Research Questions

Q. How do substituent variations on the bicyclic core affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:

  • Substituent screening : Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-chlorophenyl, 3-methoxyphenyl) to assess potency changes. For example, chlorophenyl analogs may enhance lipophilicity and membrane permeability .
  • Data analysis : Compare IC₅₀ values in target assays (e.g., enzyme inhibition). Tabulate results:
SubstituentLogPIC₅₀ (nM)Notes
2-Fluorophenyl3.212 ± 1.5Reference
4-Chlorophenyl3.88 ± 1.2↑ Potency
3-Methoxyphenyl2.925 ± 3.0↓ Activity

Q. What computational methods are used to predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use SMILES/InChI codes (e.g., derived from and ) to model interactions with proteins (e.g., kinases). Software like AutoDock Vina or Schrödinger Maestro assesses hydrogen bonding with the amide group and hydrophobic interactions with the bicyclic core .
  • Dynamic simulations : Run 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to:
    • Acidic (0.1 M HCl, 37°C): Monitor keto group hydrolysis via HPLC.
    • Oxidative (3% H₂O₂): Check for fluorophenyl ring oxidation products.
    • Photolytic (ICH Q1B guidelines): UV light exposure (320–400 nm) to detect isomerization .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots.

Q. What in vitro assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Test against target enzymes (e.g., proteases) using fluorescence-based substrates. For example, measure residual activity after 30-min preincubation with 10 µM compound .
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

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